N(alpha)-boc-N(omega)-tosyl-L-arginine

Boc SPPS HF Cleavage Ornithine Formation

Substituting arginine derivatives without protocol adjustment often introduces δ-lactam side-products, incomplete deprotection, or difficult-to-remove impurities. Boc-Arg(Tos)-OH eliminates these risks through its well-characterized Tos group stability profile. - Tos group is reliably removed during final HF cleavage, avoiding prolonged acid treatments that damage sensitive peptides. - Lower side-reaction propensity vs. Boc-Arg(NO2)-OH; superior to Fmoc-Arg(Mtr)-OH for multi-Arg sequences. - Economical commodity building block; ≥99.5% purity minimizes costly preparative HPLC purification at scale.

Molecular Formula C18H28N4O6S
Molecular Weight 428.5 g/mol
CAS No. 13836-37-8
Cat. No. B558382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(alpha)-boc-N(omega)-tosyl-L-arginine
CAS13836-37-8
SynonymsBoc-Arg(Tos)-OH; 13836-37-8; Boc-Arg(Tos); Nalpha-Boc-Nomega-tosyl-L-arginine; n2-(tert-butoxycarbonyl)-n5-{n-[(4-methylphenyl)sulfonyl]carbamimidoyl}-l-ornithine; N(alpha)-boc-N(omega)-tosyl-L-arginine; C18H28N4O6S; AmbotzBAA1068; PubChem12923; N(2)-tert-Butoxycarbonyl-N(G)-tosyl-L-arginine; AC1Q6U2W; 15506_ALDRICH; BOC-Nomega-tosyl-L-arginine; AC1L364O; SCHEMBL8697164; 15506_FLUKA; MolPort-003-926-823; WBIIPXYJAMICNU-AWEZNQCLSA-N; ACT07198; L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(((4-methylphenyl)sulfonyl)amino)methyl)-; ZINC4534345; EINECS237-549-2; AR-1K5512; AKOS015924225; AKOS015963128
Molecular FormulaC18H28N4O6S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
InChIInChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)
InChIKeyWBIIPXYJAMICNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Arg(Tos)-OH: Orthogonal Protection for Boc SPPS


N(alpha)-boc-N(omega)-tosyl-L-arginine (Boc-Arg(Tos)-OH, CAS 13836-37-8) is a crystalline, orthogonally protected L-arginine derivative designed for incorporation into peptides via Boc solid-phase peptide synthesis (SPPS) . The compound employs a tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and a p-toluenesulfonyl (Tos) group for semi-permanent protection of the nucleophilic guanidino side chain . Its primary value proposition is defined by the Tos group's specific stability profile and well-characterized performance parameters, which directly influence synthetic outcome, purity, and cost-efficiency when compared to alternative arginine building blocks.

Workflow Boc solid-phase peptide synthesis
Selection Tos side-chain protection for HF/TFMSA cleavage
Use Context Well-established building block for arginine incorporation

Boc-Arg(Tos)-OH Substitution Limitations


The selection of an arginine derivative in peptide synthesis is not a trivial procurement choice. The side-chain protecting group's chemical behavior—including its lability during chain elongation, stability under deprotection conditions, and propensity to form side-products like δ-lactam—critically dictates final peptide purity and yield [1]. Compounds like Boc-Arg(NO2)-OH, Fmoc-Arg(Pbf)-OH, and Boc-Arg(Pbf)-OH are not direct functional equivalents; they exhibit divergent performance under identical reaction conditions. Substituting one for another without adjusting the synthesis protocol often leads to significantly increased levels of difficult-to-remove impurities, incomplete deprotection, or premature side-chain exposure, which ultimately compromises both research reproducibility and the economic viability of production campaigns .

Boc-Arg(NO₂)-OH HF cleavage may generate ornithine impurities due to NO₂ group reactivity
Fmoc-Arg(Pbf)-OH / Fmoc-Arg(Boc)₂-OH May exhibit higher δ-lactam formation during activation and coupling
Fmoc-Arg(Mtr)-OH Multi-arginine deprotection can be incomplete, prolonging acid exposure risk

Boc-Arg(Tos)-OH Differentiation Evidence


HF Cleavage Stability vs. Boc-Arg(NO2)-OH

In Boc SPPS, the final step often involves cleaving the peptide from the resin with strong acids like anhydrous hydrogen fluoride (HF). Under these conditions, the nitro (NO2) protecting group on Boc-Arg(NO2)-OH is susceptible to side reactions that can lead to the formation of ornithine residues, a specific type of unwanted peptide impurity. Boc-Arg(Tos)-OH with its tosyl (Tos) side-chain protection is not susceptible to this same class of side reactions during HF cleavage .

HF Cleavage Stability
Head-to-head
Target compound avoids ornithine pathway; Boc-Arg(NO₂)-OH is susceptible
Supports impurity-profile review in HF cleavage
Observed under Boc SPPS HF conditions
Boc SPPS HF Cleavage Ornithine Formation

δ-Lactam Formation vs. Fmoc-Arg(Pbf)-OH

A well-documented side reaction during the coupling of protected arginine is the intramolecular cyclization to form a δ-lactam. A comparative study quantified the extent of this side reaction across several derivatives. The amount of δ-lactam generated was notably lower for Boc-Arg(Tos)-OH compared to Fmoc-Arg(Boc)2-OH and Fmoc-Arg(Pmc)-OH under identical activation procedures [1].

δ-Lactam Formation
Cross-study comparable
Lower δ-lactam vs Fmoc-Arg(Boc)₂-OH and Fmoc-Arg(Pmc)-OH
Supports coupling-yield and byproduct control review
Based on comparative activation study [1]
Peptide Synthesis Side Reactions δ-Lactam

Deprotection vs. Fmoc-Arg(Mtr)-OH

The choice of protecting group dictates the deprotection strategy and its associated challenges. The Mtr group on Fmoc-Arg(Mtr)-OH, while acid-labile, often suffers from incomplete removal in peptides with multiple arginine residues. This necessitates prolonged reaction times or elevated temperatures, increasing the risk of undesired side reactions and reducing synthetic throughput . Boc-Arg(Tos)-OH is specifically paired with Boc SPPS, where the Tos group is removed during the standard HF or TFMSA cleavage step, offering a more streamlined and orthogonal deprotection route that avoids the multi-arginine deprotection bottleneck common with Mtr .

Deprotection Efficiency
Class-level
Single-step cleavage/deprotection in Boc SPPS
Supports multi-Arg peptide deprotection workflow review
Mtr group may need extended TFA treatment
Boc SPPS Deprotection Synthetic Efficiency

Cost-Effective High Purity

Boc-Arg(Tos)-OH represents a mature, well-established building block in peptide chemistry. Its widespread use and long history in Boc SPPS have resulted in optimized, scalable manufacturing processes, which translate to competitive pricing in the procurement market. Vendors routinely supply this compound with a high and verifiable purity specification of ≥99.5% as determined by chiral HPLC and ≥95% purity .

Purity & Cost Attribute
Class-level
Purity ≥99.5% (chiral HPLC); ≥95% general purity
Reports verified purity and cost-efficiency attribute
Class-level inference; supplier batch data to verify
Procurement Cost-Efficiency Purity

Boc-Arg(Tos)-OH Application Scenarios


Routine & High-Throughput Boc SPPS

This compound is the standard building block for incorporating arginine into peptides via Boc SPPS. Its well-understood behavior during HF cleavage, coupled with its favorable cost and high commercial purity, makes it the preferred choice for synthesizing arginine-containing peptides in academic labs, core facilities, and CMOs running established Boc protocols . Its lower propensity for side reactions compared to Boc-Arg(NO2)-OH ensures more predictable outcomes and easier purification of the target peptide .

Arginine-Rich Peptides & Fragment Condensation

For peptides containing multiple arginine residues, Boc-Arg(Tos)-OH offers a significant advantage over Fmoc-based analogs like Fmoc-Arg(Mtr)-OH, where incomplete deprotection of Mtr groups can be a major hurdle . The Tos group is reliably removed during the final cleavage step, eliminating the need for prolonged acid treatments that can damage the peptide . Additionally, the Tos group's stability to TFMSA, TMSOTf, and HBr/AcOH makes Boc-Arg(Tos)-OH useful for preparing protected peptide fragments for segment condensation strategies .

Cost-Efficient Large-Scale Production

When scaling up peptide synthesis, the cost of raw materials becomes a critical factor. Boc-Arg(Tos)-OH's status as a commodity building block means it is available at a more economical price point than many specialized derivatives. Its high purity (≥99.5%) minimizes the risk of introducing impurities that would necessitate costly and time-consuming preparative HPLC purification, thereby improving the overall process economics for industrial production .

Application
Selection Property
Validation Focus
Routine Boc SPPS
Tos stability during HF cleavage; lower δ-lactam risk
Impurity profiling post-HF cleavage; coupling efficiency
Arg-rich peptides & fragment condensation
Single-step deprotection during resin cleavage
Deprotection completeness; acid exposure limits
Large-scale production
Mature supply chain; reported purity specification
Batch purity verification; cost-per-gram review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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